molecular formula C20H24N4O2S B5541217 8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5541217
M. Wt: 384.5 g/mol
InChI Key: HEMAGQVMTLKCDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with the diazaspiro[5.5]undecane structure typically involves reactions like intramolecular spirocyclization of pyridine substrates, where the reaction entails in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques like ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. This provides a detailed understanding of the arrangement of atoms and the chemical bonds within the molecule (Ahmed et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to the formation of new derivatives. The reactions often involve intermediates like barbituric acid and 2-thiobarbituric acid under specific conditions (Ahmed et al., 2012).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives can be studied through techniques like X-ray diffraction, revealing their crystal structure and providing insights into their physical state, stability, and behavior under different conditions (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties are often characterized using spectroscopic methods. Studies involving FT-IR spectra, electronic spectra, and thermodynamic properties help in understanding the reactivity, stability, and other chemical characteristics of these compounds (Zeng, Wang, & Zhang, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • The construction of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines, highlighting a method for synthesizing complex spirocyclic compounds (Parameswarappa & Pigge, 2011).
  • Another study discussed the development of spirothiazolidines analogs, which show significant anticancer and antidiabetic activities, underscoring the therapeutic potential of spiro compounds in treating chronic diseases (Flefel et al., 2019).
  • A catalyst-free synthesis approach for nitrogen-containing spiro heterocycles was developed, indicating a more efficient and environmentally friendly method for producing these complex structures (Aggarwal, Vij, & Khurana, 2014).

Biological Activity and Applications

  • The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including their potential in treating various disorders such as obesity, pain, and cardiovascular diseases, were reviewed, presenting a broad spectrum of therapeutic applications (Blanco‐Ania, Heus, & Rutjes, 2017).
  • Research on the antiviral activity of certain spiro compounds against HSV1 and HAV-MBB highlights the potential of these molecules in developing new antiviral therapies (Attaby et al., 2006).

Photophysical Studies and Material Science Applications

  • The photophysical studies and solvatochromic analysis of diazaspiro compounds were conducted to understand their behavior in different solvents, which could be useful in developing materials with specific optical properties (Aggarwal & Khurana, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing thiazole rings are used for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the biological activity associated with thiazole and pyridine-containing compounds, it’s possible that this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

8-(2-methyl-1,3-thiazole-5-carbonyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-15-22-11-17(27-15)19(26)23-10-2-6-20(13-23)7-3-18(25)24(14-20)12-16-4-8-21-9-5-16/h4-5,8-9,11H,2-3,6-7,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMAGQVMTLKCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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